(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Catalog No.
S1537829
CAS No.
1018340-07-2
M.F
C22H21NO4
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4...

CAS Number

1018340-07-2

Product Name

(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

IUPAC Name

(3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1

InChI Key

WKHJQIQDQXGUOD-UWJYYQICSA-N

SMILES

CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C

Synonyms

(±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione

Canonical SMILES

CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C

Isomeric SMILES

CC1([C@H]([C@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C

The enzyme indoleamine 2,3-dioxygenase (IDO) has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer. Several naphthoquinones inhibit IDO in vitro and in cells, but at low (μM) potency. Importantly, naphthoquinones reduce tumor growth in wild type mice but not in IDO-deficient mice. CAY10581 is a naphthoquinone derivative that potently inhibits IDO (IC50 = 55 nM). It is a more potent inhibitor of IDO than annulin B or 1-methyl-d-tryptophan (1MT). CAY10581 acts as a reversible uncompetitive inhibitor of IDO and demonstrates minimal impact on cell viability at 100 μM after 24 hours.

Anti-inflammatory activity:

Several studies have explored the anti-inflammatory properties of S-18982. In vitro experiments on isolated immune cells, the compound demonstrated the ability to suppress the production of pro-inflammatory mediators involved in various inflammatory diseases. Source: Effect of S-18982 on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages:

The compound (3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione is a complex organic molecule belonging to the class of chromenes. Chromenes are characterized by a benzopyran structure and are known for their diverse biological activities. This particular compound features a hydroxyl group, a benzylamino substituent, and two methyl groups that contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

, including:

  • Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
  • Oxidation-Reduction Reactions: The hydroxyl group can be oxidized to form carbonyl compounds or reduced to yield alcohols.
  • Condensation Reactions: The compound can engage in condensation reactions with other electrophiles, potentially forming larger molecular structures or derivatives.

These reactions are facilitated by the compound's functional groups, which provide sites for reactivity.

The biological activity of this compound is closely linked to its structural features. Chromene derivatives have been reported to exhibit a range of biological activities, including:

  • Antioxidant Activity: The hydroxyl groups in chromenes can scavenge free radicals, contributing to their antioxidant properties .
  • Anticancer Activity: Some studies suggest that similar chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects: Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Synthesis of (3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione can be achieved through several methods:

  • Starting from Simple Precursors: Utilizing readily available chromene precursors and introducing the benzylamino and hydroxyl groups through selective reactions.
  • Multi-step Synthesis: Employing a series of reactions including cyclization and functional group transformations to build the complex structure.
  • Catalytic Methods: Utilizing catalysts to facilitate specific reactions that lead to the formation of the desired product while minimizing side reactions.

Each method's efficiency can vary based on reaction conditions and the availability of starting materials.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or cancers.
  • Antioxidant Formulations: Its capacity to scavenge free radicals makes it suitable for incorporation into dietary supplements or cosmetic products aimed at reducing oxidative damage.
  • Research Tools: It may also be used in biochemical research as a tool to study specific biological pathways or mechanisms due to its unique structural properties.

Studies examining the interactions of this compound with biological macromolecules (e.g., proteins, nucleic acids) are crucial for understanding its mechanism of action. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays: To evaluate the biological effects on cell lines and assess cytotoxicity or other relevant endpoints .
  • Spectroscopic Methods: Including NMR and mass spectrometry for structural elucidation and confirmation of interactions.

These studies help elucidate the pharmacological profile and therapeutic potential of the compound.

Similar Compounds

Several compounds share structural similarities with (3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione, highlighting its uniqueness:

Compound NameStructural FeaturesNotable Activities
3-HydroxyflavoneHydroxyl group at position 3Antioxidant properties
QuercetinMultiple hydroxyl groupsAnti-inflammatory and anticancer effects
KaempferolHydroxyl groups at positions 3 and 7Antioxidant and anticancer activities
GalanginHydroxyl groups at positions 3 and 5Antimicrobial properties

These compounds illustrate the diversity within chromene derivatives while emphasizing the unique arrangement of functional groups in the target compound that may confer distinct biological activities.

XLogP3

2.3

Dates

Last modified: 04-14-2024
1.Kumar, S.,Malachowski, W.P.,DuHadaway, J.B., et al. Indoleamine 2,3-dioxygenase is the anticancer target for a novel series of potent naphthoquinone-based inhibitors. Journal of Medicinal Chemistry 51, 1706-1718 (2008).

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